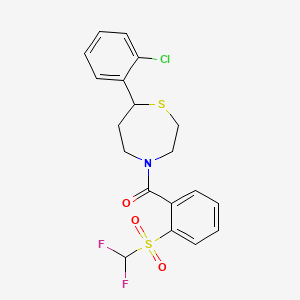
3-(2-chlorophenyl)-N-(1-cyanocyclobutyl)-2-hydroxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-(1-cyanocyclobutyl)-2-hydroxypropanamide is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It is also known as S-23 and has been extensively studied for its potential use in the field of sports medicine and muscle wasting diseases.
Wirkmechanismus
The mechanism of action of 3-(2-chlorophenyl)-N-(1-cyanocyclobutyl)-2-hydroxypropanamide involves binding to androgen receptors in the body. This binding leads to an increase in protein synthesis and muscle growth. It also has a selective effect on bone tissue, leading to an increase in bone mineral density.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-chlorophenyl)-N-(1-cyanocyclobutyl)-2-hydroxypropanamide has a number of biochemical and physiological effects. These include an increase in muscle mass and strength, an increase in bone mineral density, and a decrease in body fat. It has also been shown to have a positive effect on insulin resistance and glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(2-chlorophenyl)-N-(1-cyanocyclobutyl)-2-hydroxypropanamide in lab experiments is its selectivity for androgen receptors. This allows researchers to study the effects of androgen receptor activation without the androgenic side effects associated with anabolic steroids. However, one of the limitations of using this compound in lab experiments is its relatively short half-life, which can make dosing and administration more difficult.
Zukünftige Richtungen
There are a number of future directions for the study of 3-(2-chlorophenyl)-N-(1-cyanocyclobutyl)-2-hydroxypropanamide. These include further studies on its potential use in the treatment of muscle wasting diseases and osteoporosis. It may also be studied for its potential use in the treatment of other conditions such as sarcopenia and cachexia. Additionally, there may be further studies on its mechanism of action and its effects on insulin resistance and glucose metabolism.
Synthesemethoden
The synthesis method of 3-(2-chlorophenyl)-N-(1-cyanocyclobutyl)-2-hydroxypropanamide involves the reaction of 2-chloro-4-nitrophenyl isocyanate with 1-cyanocyclobutanol in the presence of a base. The resulting intermediate is then reduced to the desired product using a reducing agent such as sodium borohydride. The final product is purified using column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-N-(1-cyanocyclobutyl)-2-hydroxypropanamide has been extensively studied for its potential use in the field of sports medicine and muscle wasting diseases. It has been shown to increase muscle mass and strength in animal models without causing the androgenic side effects associated with anabolic steroids. It has also been studied for its potential use in the treatment of osteoporosis and other bone disorders.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N-(1-cyanocyclobutyl)-2-hydroxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-11-5-2-1-4-10(11)8-12(18)13(19)17-14(9-16)6-3-7-14/h1-2,4-5,12,18H,3,6-8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHZHXKYKHFQSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C(CC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2659834.png)

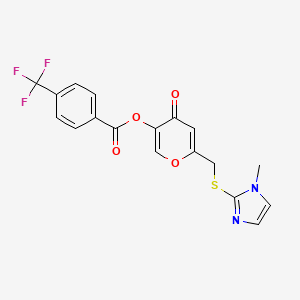
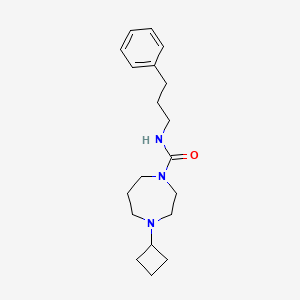
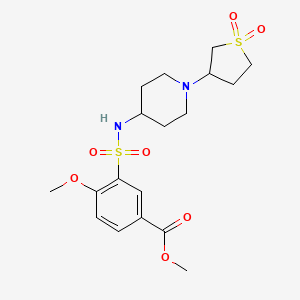
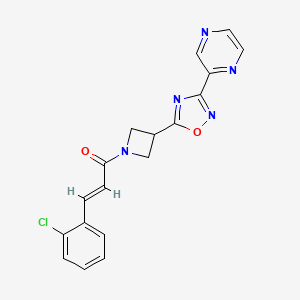
![3-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)thiazolidine](/img/structure/B2659845.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B2659846.png)
![Ethyl 4-{13-chloro-6-fluoro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene}piperidine-1-carboxylate](/img/structure/B2659847.png)
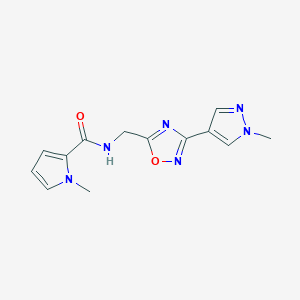
![N-[(2,4-difluorophenyl)methyl]-4-fluorooxolan-3-amine](/img/structure/B2659849.png)
